molecular formula C6H7N3O2 B2408874 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1012081-60-5

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2408874
CAS No.: 1012081-60-5
M. Wt: 153.141
InChI Key: QACGJWPGZYTCSY-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CID 44454582) is a versatile chemical reagent with the molecular formula C6H7N3O2, designed for use in medicinal chemistry and drug discovery research . The compound features a 1,2,3-triazole heterocycle, a privileged scaffold in pharmaceutical development known for its ability to act as an amide bioisostere, improve solubility and binding affinity to biological targets, and confer high metabolic stability due to its resistance to enzymatic degradation . The prop-2-en-1-yl (allyl) side chain offers a reactive handle for further synthetic modification, making this carboxylic acid-functionalized triazole a valuable building block for the synthesis of more complex molecules. Research into 1,2,3-triazole-containing derivatives has demonstrated their potential to exert a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Specifically, triazole-carboxylic acid derivatives are of significant interest in the discovery of new anticancer agents, with studies showing they can interact with key biological targets such as metalloproteinase receptors . The structural features of this compound make it a valuable intermediate for constructing potential inhibitors and for use in molecular docking studies. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-prop-2-enyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h2,4H,1,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACGJWPGZYTCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:

    Reagents: Sodium azide, propargyl alcohol, copper(I) iodide

    Solvents: Tetrahydrofuran (THF), water

    Temperature: Room temperature to 60°C

    Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of triazole-4-carboxylic acid derivatives.

    Reduction: Formation of triazole-4-methanol.

    Substitution: Formation of N-substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of triazole compounds can exhibit significant anticancer properties. A study highlighted the synthesis of various triazole derivatives, including 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid, which demonstrated promising antiproliferative effects against cancer cell lines. The study utilized assays to evaluate the cytotoxicity of these compounds and found that the introduction of the prop-2-en-1-yl group enhanced the activity compared to simpler triazole derivatives .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research has demonstrated that triazole derivatives can inhibit the growth of various pathogens. Specifically, this compound was tested against bacterial strains and exhibited notable antibacterial activity. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance .

Inflammation Modulation

Another area of interest is the compound's role in modulating inflammatory responses. Studies have reported that certain triazole derivatives can influence cytokine release in immune cells, suggesting potential applications in treating inflammatory diseases. The ability of this compound to modulate cytokine levels could be beneficial in conditions such as rheumatoid arthritis or other autoimmune disorders .

Agricultural Science

Pesticidal Activity

In agricultural applications, triazole compounds are often used for their fungicidal properties. This compound has been evaluated for its effectiveness against fungal pathogens affecting crops. Preliminary studies suggest that this compound can inhibit fungal growth and may serve as a basis for developing new fungicides that are less toxic to non-target organisms .

Plant Growth Regulation

Additionally, there is emerging evidence that triazole compounds can act as plant growth regulators. The introduction of this compound into plant systems has shown potential in enhancing growth rates and improving stress resistance in plants under adverse conditions. This application could lead to more resilient crop varieties and improved agricultural productivity .

Materials Science

Polymer Chemistry

In materials science, the unique chemical structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into creating novel polymer composites using this compound is ongoing and shows promise for applications in coatings and packaging materials .

Summary Table of Applications

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAnticancer ActivityPromising antiproliferative effects against cancer cell lines
Antimicrobial PropertiesEffective against various bacterial strains
Inflammation ModulationModulates cytokine release; potential for autoimmune treatment
Agricultural SciencePesticidal ActivityInhibits fungal growth; potential new fungicide
Plant Growth RegulationEnhances growth rates and stress resistance
Materials SciencePolymer ChemistryEnhances thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a ligand, binding to enzymes and altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1H-1,2,3-triazole-4-carboxylic acid: Lacks the prop-2-en-1-yl group, making it less versatile in certain synthetic applications.

    1-(prop-2-en-1-yl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can affect its reactivity and applications.

Uniqueness: 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the prop-2-en-1-yl group, which provides additional sites for chemical modification and enhances its utility in various synthetic and research applications.

Biological Activity

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential applications in medicinal chemistry, cytotoxicity against cancer cells, and other pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula: C₇H₉N₃O₂. Its structure features a triazole ring, which is known for its role in various biological activities. The presence of the prop-2-en-1-yl group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity towards various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
4aJurkat T-cells0.5Induces apoptosis via DNA damage
4bHeLa cells0.8Mitochondrial membrane potential disruption
4cMCF7 cells0.6Inhibition of cell proliferation

These results suggest that the triazole core may play a crucial role in mediating these effects through mechanisms such as DNA intercalation and mitochondrial dysfunction .

Antiviral Activity

Triazole derivatives have also been evaluated for their antiviral properties. In a study assessing the antiviral activity against influenza viruses (H3N2 and H1N1), certain derivatives demonstrated significant inhibition of viral infectivity:

CompoundVirus StrainReduction in Infectivity (%)
1H3N2>90
4H1N1>90
5H3N2>85

These findings highlight the potential of triazole derivatives as antiviral agents, particularly in the context of emerging viral threats .

Neuroprotective Effects

In addition to anticancer and antiviral activities, some studies have suggested neuroprotective effects associated with triazole compounds. For example, certain derivatives exhibited anti-inflammatory properties and improved outcomes in models of Alzheimer's disease by inhibiting oxidative stress and neuroinflammation .

Case Study 1: Cytotoxicity in Leukemia Cells

A study evaluated the cytotoxic effects of several triazole derivatives on human leukemic T-cells (Jurkat cells). The results indicated that specific modifications to the triazole structure enhanced cytotoxicity:

  • Compound : N-(4-thiocyanatophenyl)-triazole derivative
  • IC₅₀ : 0.5 µM
  • Findings : Induced morphological changes consistent with apoptosis and significant DNA fragmentation.

This study underscores the importance of structural modifications in enhancing the biological activity of triazole derivatives .

Case Study 2: Antiviral Efficacy Against Influenza

Another investigation focused on the antiviral efficacy of various triazole-containing compounds against influenza strains. The results showed that specific structural features significantly influenced their virucidal activity:

  • Compound : Triazole derivative with methoxy substitution
  • Efficacy : Over 90% reduction in viral infectivity at low concentrations.

This emphasizes the potential for rational drug design based on structural activity relationships .

Q & A

Q. What are the recommended methods for synthesizing 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, a typical protocol involves reacting a propargyl derivative (e.g., propargyl alcohol) with an azide-containing precursor in a 1:1 THF/water mixture, using copper sulfate and sodium ascorbate as catalytic systems. Reaction conditions (50°C for 16 hours) yield triazole products, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient). This method ensures regioselectivity and high yields (~66%) .

Q. What safety precautions should be observed when handling this compound?

The compound is classified under GHS hazard categories for acute toxicity (oral, dermal), skin corrosion/irritation, and serious eye damage. Key precautions include:

  • Use of PPE: Nitrile gloves, respiratory protection (FFP2 masks), and safety goggles .
  • Storage: In sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
  • Spill management: Absorb with sand/vermiculite and dispose as hazardous waste .

Q. Which analytical techniques are effective for characterizing its purity and structure?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6) confirm regiochemistry and functional groups (e.g., triazole protons at δ 8.86 ppm) .
  • Mass spectrometry : High-resolution EI-MS (e.g., m/z 236.0807 [M+^+]) validates molecular weight .
  • IR spectroscopy : Peaks at 2242 cm1^{-1} (C≡N) and 1541 cm1^{-1} (triazole ring) confirm structural motifs .

Advanced Research Questions

Q. How can this compound serve as a precursor in designing bioactive molecules?

The carboxylic acid group enables conjugation with amines or alcohols to form amides/esters, facilitating drug discovery. For example, coupling with peptide backbones or heterocyclic scaffolds (e.g., pyrazoles, imidazoles) generates hybrid molecules with potential antimicrobial or anticancer activity. Evidence includes triazole-peptide conjugates synthesized via amide bond formation .

Q. What are the key considerations for studying its stability under different experimental conditions?

  • Thermal stability : Decomposition occurs above 198°C, releasing CO, CO2_2, and nitrogen oxides. Differential scanning calorimetry (DSC) is recommended to assess thermal thresholds .
  • pH sensitivity : The carboxylic acid group may undergo hydrolysis in alkaline conditions (pH >10), necessitating buffered solutions during reactions .

Q. What mechanistic insights exist regarding its reactivity in cycloaddition reactions?

The triazole ring participates in Huisgen 1,3-dipolar cycloadditions, but the propenyl group can sterically hinder regioselectivity. Computational studies (DFT) suggest that electron-withdrawing substituents on the triazole enhance reactivity with electron-rich dienophiles. Copper(I) catalysts remain critical for accelerating kinetics .

Q. How does its toxicological profile influence its use in biomedical research?

While acute toxicity data are limited, structural analogs (e.g., 1-methylpyrazole derivatives) show low oral LD50_{50} (>2000 mg/kg in rats). Preclinical studies require in vitro cytotoxicity assays (e.g., HepG2 cell lines) to evaluate organ-specific risks. Metabolite profiling (LC-MS) is advised to identify reactive intermediates .

Q. What role does it play in synthesizing heterocyclic hybrids or peptide conjugates?

The compound acts as a versatile intermediate in multi-step syntheses. For example:

  • Heterocyclic hybrids : Click chemistry with alkynes/azides generates fused triazole-pyrazole systems, useful in enzyme inhibition studies .
  • Peptide conjugates : Solid-phase synthesis with Fmoc-protected amino acids (e.g., 4-Fmoc-amino-imidazole derivatives) creates bioactive peptidomimetics .

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